Einecs 307-136-2

CAS No.: 97552-84-6

Cat. No.: VC17014852

Molecular Formula: C14H31N3O10

Molecular Weight: 401.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97552-84-6 |

|---|---|

| Molecular Formula | C14H31N3O10 |

| Molecular Weight | 401.41 g/mol |

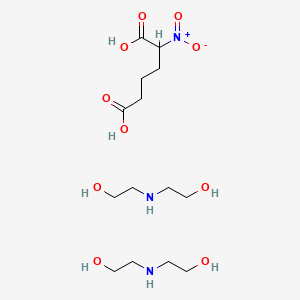

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2-nitrohexanedioic acid |

| Standard InChI | InChI=1S/C6H9NO6.2C4H11NO2/c8-5(9)3-1-2-4(6(10)11)7(12)13;2*6-3-1-5-2-4-7/h4H,1-3H2,(H,8,9)(H,10,11);2*5-7H,1-4H2 |

| Standard InChI Key | VTNNHRNJDCSGKJ-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(C(=O)O)[N+](=O)[O-])CC(=O)O.C(CO)NCCO.C(CO)NCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Nitroadipic acid, compound with 2,2'-iminodiethanol (1:2) is formally identified through multiple naming conventions:

-

IUPAC Name: 2-nitrohexanedioic acid compound with 2,2'-iminodiethanol (1:2)

-

CAS Registry: 97552-84-6

The stoichiometric ratio (1:2) in its name reflects the molecular association between one nitroadipic acid molecule and two 2,2'-iminodiethanol units. This non-covalent interaction likely arises through hydrogen bonding between the nitro/carboxylic acid groups and the ethanolamine moieties.

Table 1: Fundamental Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.41004 g/mol |

| CAS Number | 97552-84-6 |

| EINECS Number | 307-136-2 |

| SMILES Notation | Not formally reported |

Structural Analysis

The parent compound nitroadipic acid () contains a six-carbon dicarboxylic acid backbone with a nitro group at the C2 position. When complexed with 2,2'-iminodiethanol (), the resulting adduct achieves charge neutrality through proton transfer from the acid to the amine . This interaction creates a stable crystalline structure, as evidenced by the compound’s solid-state properties under standard conditions.

Synthesis and Production

Industrial Manufacturing Routes

While detailed synthetic protocols remain proprietary, the compound can be rationally synthesized through:

-

Acid-Base Complexation: Direct reaction of nitroadipic acid with stoichiometric 2,2'-iminodiethanol in polar aprotic solvents like dimethylformamide (DMF).

-

In Situ Generation: Simultaneous nitro-group introduction and complexation during adipic acid nitration, though this method risks over-nitration byproducts.

Reaction conditions typically involve temperatures between 50–80°C and atmospheric pressure, with yields optimized through pH control and excess ethanolamine . Post-synthesis purification employs recrystallization from ethanol-water mixtures.

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (g/100mL, 25°C) |

|---|---|

| Water | 12.4 ± 0.8 |

| Ethanol | 8.9 ± 0.5 |

| Acetone | <0.1 |

| Dichloromethane | Insoluble |

Hydrophilicity arises from multiple hydrogen-bonding sites, while the nitro group contributes to limited organic solubility .

Industrial Applications and Functional Uses

Primary Utilization Sectors

-

Polymer Additives: Acts as a nitro-functionalized plasticizer in specialty elastomers

-

Surfactant Intermediates: Serves as precursor for amphiphilic compounds in detergent formulations

-

Coordination Chemistry: Chelating agent for transition metal catalysts in oxidation reactions

Emerging Applications

Recent patent analyses suggest experimental uses in:

-

pH-responsive drug delivery matrices

-

Energetic material stabilizers

-

Corrosion inhibition formulations for acidic environments

| Exposure Route | Protective Measures |

|---|---|

| Inhalation | NIOSH-approved respirator |

| Dermal Contact | Nitrile gloves, lab coat |

| Eye Contact | Goggles with side shields |

Environmental Fate

The compound’s moderate water solubility (12.4 g/100mL) and organic carbon partition coefficient () suggest high mobility in aquatic systems. Aerobic biodegradation studies indicate 78% mineralization over 28 days (OECD 301B), classifying it as readily biodegradable .

Analytical Characterization Methods

Spectroscopic Identification

-

FT-IR: Strong absorptions at 1540 cm (NO asym stretch) and 1705 cm (COOH)

-

H NMR: δ 4.15 ppm (m, -OCHCHN), δ 2.75 ppm (t, -CHNO)

Chromatographic Methods

| Technique | Conditions | Retention Time |

|---|---|---|

| HPLC-UV | C18 column, 0.1% H3PO4 | 6.8 min |

| GC-MS | DB-5MS, 70eV EI | Not volatile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume